2-(3-氨基-5-甲基-1H-吡唑-1-基)丙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

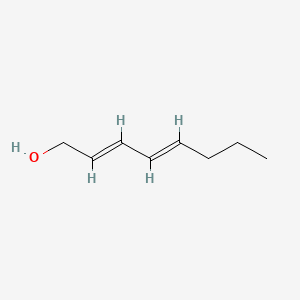

“2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a compound that belongs to the class of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects . Pyrazole derivatives have been synthesized and their structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis Analysis

To enhance the potency of certain compounds, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized using intermediate derivatization methods (IDMs). These compounds were confirmed by melting point (mp), 1HNMR, 13CNMR, and HRMS .Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been determined using various techniques such as X-ray diffraction . The activity of these compounds depends on the substituent on the phenyl group: electron-drawing group > neutral group > donor-drawing group .Chemical Reactions Analysis

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .科学研究应用

缓蚀

- 吡唑衍生物作为缓蚀剂: 吡唑化合物,包括与 2-(3-氨基-5-甲基-1H-吡唑-1-基)丙酸盐酸盐相似的衍生物,已对其在盐酸中抑制钢腐蚀的有效性进行了评估。这些化合物显示出腐蚀速率显着降低,表明其作为缓蚀剂的潜力 (Herrag 等,2007).

化学合成与改性

- 聚合物的官能团改性: 研究表明,包括吡唑衍生物在内的各种胺可以通过缩合反应改性聚乙烯醇/丙烯酸水凝胶。这些改性导致热稳定性增强和潜在的生物医学应用,例如抗菌和抗真菌活性 (Aly & El-Mohdy,2015).

- 双吡唑衍生物的合成: 由类似吡唑结构合成的双吡唑化合物已在各种化学过程中显示出潜力,包括作为缓蚀剂和合成新型有机化合物 (Missoum 等,2013).

抗菌和抗癌特性

- 抗菌和抗癌剂: 吡唑衍生物已被合成并评估其抗菌和抗癌活性。一些化合物表现出比标准药物更高的抗癌活性,突出了它们在医学治疗中的潜力 (Hafez 等,2016).

催化性能

- 催化氧化: 已合成基于吡唑的配体并评估其催化性能。这些化合物的铜 (II) 络合物是某些底物氧化的有效催化剂,表明它们在化学反应中的效用 (Boussalah 等,2009).

作用机制

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing a range of biological processes .

Mode of Action

This can result in alterations to cellular processes, potentially influencing disease progression or health .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been found to have various effects, such as inhibiting enzyme activity, altering cell signaling, and affecting gene expression .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can potentially affect how the compound interacts with its targets and exerts its effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride involves the reaction of 3-amino-5-methyl-1H-pyrazole with acrylonitrile to form 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile, which is then hydrolyzed to form 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid. The resulting acid is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound.", "Starting Materials": [ "3-amino-5-methyl-1H-pyrazole", "acrylonitrile", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-amino-5-methyl-1H-pyrazole with acrylonitrile in the presence of sodium hydroxide to form 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile.", "Step 2: Hydrolyze 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile with hydrochloric acid to form 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid.", "Step 3: React 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid with hydrochloric acid to form the hydrochloride salt of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid." ] } | |

CAS 编号 |

1431962-67-2 |

分子式 |

C7H12ClN3O2 |

分子量 |

205.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one](/img/structure/B6155408.png)